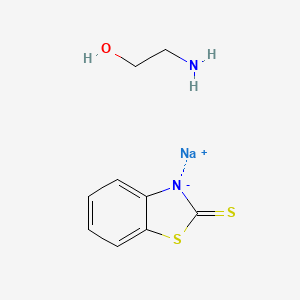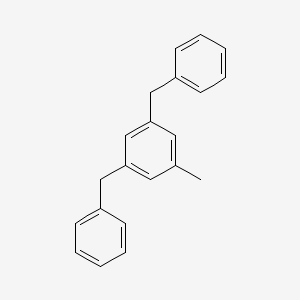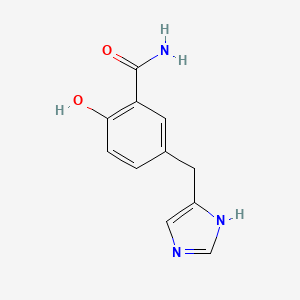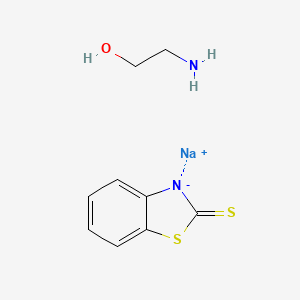
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide is a quaternary ammonium compound with a complex structure that includes both organic and inorganic components. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide typically involves multiple steps:
Preparation of Intermediate Compounds: The initial step involves the reaction of 2-methyl-1-oxoallyl chloride with ethylene glycol to form 2-(2-methyl-1-oxoallyl)oxyethyl chloride.
Quaternization Reaction: The intermediate is then reacted with dimethylamine to form the quaternary ammonium compound.
Silane Coupling: Finally, the product is reacted with trimethoxysilane to introduce the silane group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Polymerization: The compound can participate in polymerization reactions due to the presence of the methacrylate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases.
Hydrolysis: Typically occurs under acidic or basic conditions.
Polymerization: Initiated by free radicals or UV light in the presence of suitable initiators.
Major Products Formed
Substitution Reactions: Formation of various quaternary ammonium salts.
Hydrolysis: Formation of silanol groups and methanol.
Polymerization: Formation of cross-linked polymers with enhanced mechanical properties.
科学的研究の応用
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental degradation.
作用機序
The mechanism of action of Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, leading to strong adhesion. The quaternary ammonium group can interact with negatively charged molecules, enhancing its ability to form stable complexes.
類似化合物との比較
Similar Compounds
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Methacryloyloxyethyl dimethylbenzyl ammonium chloride
Uniqueness
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide is unique due to the presence of both a quaternary ammonium group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and form strong bonds with various substrates, making it highly versatile in different applications.
特性
CAS番号 |
88172-66-1 |
|---|---|
分子式 |
C14H30BrNO5Si |
分子量 |
400.38 g/mol |
IUPAC名 |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-trimethoxysilylpropyl)azanium;bromide |
InChI |
InChI=1S/C14H30NO5Si.BrH/c1-13(2)14(16)20-11-10-15(3,4)9-8-12-21(17-5,18-6)19-7;/h1,8-12H2,2-7H3;1H/q+1;/p-1 |
InChIキー |
FXOSMPOAKLIXLU-UHFFFAOYSA-M |
正規SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)

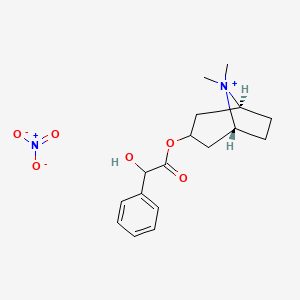

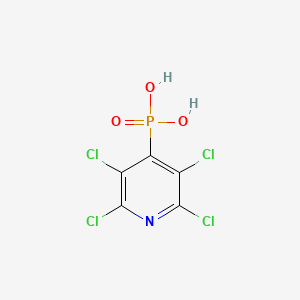
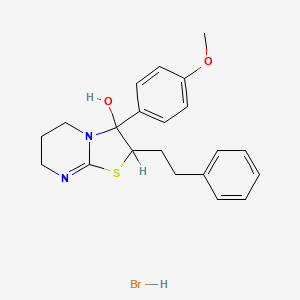
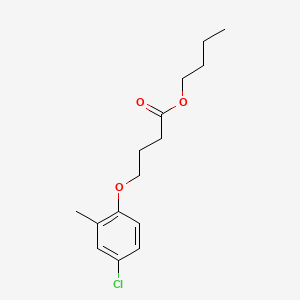
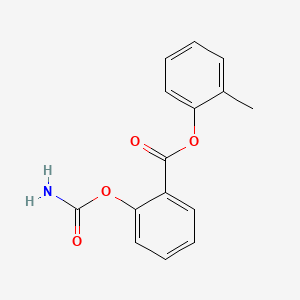
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
